molecular formula C21H20ClN3O2S B11364844 N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide

Cat. No.: B11364844
M. Wt: 413.9 g/mol
InChI Key: JXYAQHDPOWDWSA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy-substituted phenyl ring, a pyrimidinyl group, and a thioether linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride or carboxylic acid with an amine under conditions such as the presence of a coupling agent like EDCI or DCC.

    Thioether Formation: The thioether linkage can be introduced by reacting a thiol with a halogenated pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamide: Similar structure with an acetamide group instead of propanamide.

    N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)butanamide: Similar structure with a butanamide group instead of propanamide.

Uniqueness

The uniqueness of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

InChI

InChI=1S/C21H20ClN3O2S/c1-13(21(26)25-16-9-10-19(27-3)17(22)11-16)28-20-12-18(23-14(2)24-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,25,26)

InChI Key

JXYAQHDPOWDWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SC(C)C(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3

Origin of Product

United States

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